molecular formula C9H13N5S B1309901 5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 957484-31-0

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1309901
CAS No.: 957484-31-0
M. Wt: 223.3 g/mol
InChI Key: XPCVJUWJYSVGJV-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring and a thiadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design .

Scientific Research Applications

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 3,5-dimethylpyrazole has been labeled with the GHS07 pictogram and the signal word "Warning" . It has hazard statements H302, H315, H319, H335, H361, H373, and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of similar compounds could involve further investigation of their biological activities and potential applications. For example, heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities .

Biochemical Analysis

Biochemical Properties

5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, this compound can alter the expression of genes involved in antioxidant defense mechanisms, further impacting cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with varying biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability and effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can provide therapeutic benefits, such as enhanced cholinergic signaling and improved cognitive function . Higher doses may lead to toxic effects, including severe oxidative stress, cellular apoptosis, and organ damage. It is crucial to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments . This distribution pattern can impact its therapeutic potential and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiadiazole rings .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6-5-7(2)14(13-6)4-3-8-11-12-9(10)15-8/h5H,3-4H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCVJUWJYSVGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424627
Record name 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957484-31-0
Record name 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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